BenchChemオンラインストアへようこそ!

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Regioselective halogenation Thienopyridine functionalization Process chemistry

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1305207-35-5; molecular formula C₉H₆BrNO₂S; MW 272.12 g/mol) is a heteroaryl bromide belonging to the thieno[2,3-b]pyridine family. It bears a bromine substituent exclusively at the 4‑position of the fused thiophene–pyridine core and a methyl ester at the 2‑position, which together enable orthogonal functionalization through palladium-catalyzed cross‑coupling and ester‑directed transformations.

Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
Cat. No. B14062189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromothieno[2,3-b]pyridine-2-carboxylate
Molecular FormulaC9H6BrNO2S
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CN=C2S1)Br
InChIInChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3
InChIKeyPVAUCBWCVVKBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromothieno[2,3-b]pyridine-2-carboxylate – Core Properties and Sourcing Rationale for a Regioselectively Brominated Heterocyclic Building Block


Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1305207-35-5; molecular formula C₉H₆BrNO₂S; MW 272.12 g/mol) is a heteroaryl bromide belonging to the thieno[2,3-b]pyridine family [1]. It bears a bromine substituent exclusively at the 4‑position of the fused thiophene–pyridine core and a methyl ester at the 2‑position, which together enable orthogonal functionalization through palladium-catalyzed cross‑coupling and ester‑directed transformations. The compound has been explicitly validated as a versatile synthetic intermediate in drug‑discovery programs, with demonstrated applicability in Suzuki–Miyaura, Buchwald–Hartwig, and related coupling manifolds [2]. Its foundational importance stems from the high regiochemical purity afforded by the first reported mild, selective bromination protocol, a distinguishing feature that directly addresses the preparative limitations of earlier chlorination and mixed‑halogen methods [2].

Why Generic Substitution Fails for Methyl 4-Bromothieno[2,3-b]pyridine-2-carboxylate: Evidence for Non‑Interchangeability with Chloro, Iodo, and 5‑Bromo Analogs


The thieno[2,3‑b]pyridine scaffold cannot be halogenated in a straightforward manner without compromising regiochemical fidelity [1]. Chlorination of the parent heterocycle via N‑oxide intermediates yields an inseparable mixture of 4‑ and 6‑chloro isomers (1.7:1.0) in only 20% combined yield, rendering positional‑isomer‑free material unattainable by this route [1]. The 5‑bromo isomer, while also accessible, derives from a fundamentally different synthetic pathway (cyclization of a pyridine‑2(1H)‑thione precursor) and occupies a distinct vector on the bicyclic core, leading to markedly divergent reactivity and biological readout [2]. Iodo analogs at the 4‑position are commercially available but carry higher molecular weight, poorer stability, and a different oxidative‑addition kinetic profile in cross‑coupling, often resulting in lower throughput. Furthermore, the thieno[3,2‑b]pyridine isomer—the alternative ring‑fusion orientation—displays qualitatively different kinase‑selectivity profiles and solubility‑driven development hurdles, making it unsuitable as a direct substitute . These structural and preparative divergences mean that procurement of the specific 4‑bromo‑2‑carboxylate ester is non‑negotiable for programs that depend on the validated reactivity and biological space of this precise regioisomer.

Quantitative Differentiation of Methyl 4-Bromothieno[2,3-b]pyridine-2-carboxylate: Head‑to‑Head Synthetic and Biological Comparator Data


Bromination vs. Chlorination: 4.35‑Fold Improvement in Isolated Yield with Absolute Regioselectivity for the 4‑Position

The mild bromination protocol for thieno[2,3‑b]pyridine delivers 4‑bromothieno[2,3‑b]pyridine in 87% isolated yield with exclusive selectivity for the 4‑position [1]. In contrast, chlorination via POCl₃/N‑oxide yields a 1.7:1.0 mixture of 4‑ and 6‑chloro isomers at only 20% combined yield, necessitating chromatographic separation and the loss of material to the undesired regioisomer [1]. This translates to a >4‑fold yield advantage for the bromo derivative under preparatively simpler conditions.

Regioselective halogenation Thienopyridine functionalization Process chemistry

Suzuki–Miyaura Coupling: Up to 93% Isolated Yield for 4‑Arylation, Validating the 4‑Bromo Position as a Superior Electrophilic Partner

4‑Bromothieno[2,3‑b]pyridine (the core bromide) undergoes Suzuki–Miyaura coupling with phenyl boronic ester in 85% isolated yield using second‑generation XPhos precatalyst; with electron‑rich and ‑poor aryl boronates, yields reach up to 93% [1]. While systematic comparator data for 4‑Cl or 4‑I on this exact core are not published, aryl chlorides generally require harsher conditions and afford lower yields under analogous ligand systems [2], and aryl iodides frequently suffer from competing dehalogenation. Thus, the 4‑Br compound occupies the empirically optimal balance of reactivity and stability for Pd(0) oxidative addition.

Suzuki–Miyaura coupling Palladium catalysis Biaryl synthesis

Buchwald–Hartwig Amination: 84–89% Yield for 4‑Aminothieno[2,3‑b]pyridines, Demonstrating Versatility Beyond Suzuki Coupling

Under Buchwald–Hartwig conditions, 4‑bromothieno[2,3‑b]pyridine couples with piperidine in 84% yield and with morpholine in 89% yield [1]. No direct comparator data are available for 4‑Cl or 4‑I under identical conditions, but the successful amination of the 4‑bromo derivative with both aliphatic and heterocyclic amines demonstrates a breadth of scope that is not guaranteed for the less reactive 4‑Cl analog or the more labile 4‑I analog.

Buchwald–Hartwig amination C–N bond formation Medicinal chemistry

Scaled‑Up Synthesis: 80% Yield on Gram Scale Confirms Reproducibility for Lead‑Optimization Supply

The regioselective bromination was demonstrated on a 1.00‑g scale, delivering 4‑bromothieno[2,3‑b]pyridine in 80% isolated yield [1]. This is only a 7‑percentage‑point drop from the 87% yield at smaller scale, confirming robust scalability. No comparable gram‑scale data are reported for the pure 4‑chloro isomer (unobtainable as a single regioisomer) or the 4‑iodo analog in an academic setting.

Scale‑up synthesis Process validation Medicinal chemistry supply

Class‑Validated Biological Activity: PIM‑1 Kinase Inhibition and Antibacterial Potency of the 2‑Carboxylate Scaffold Provide a De‑Risked Starting Point

Although no head‑to‑head biological data exist for the 4‑bromo‑2‑carboxylate ester itself, closely related thieno[2,3‑b]pyridine‑2‑carboxylate 9a exhibits MIC values of 9.9 µM (S. aureus) and 19.8 µM (E. coli), comparing favorably to ciprofloxacin, and IC₅₀ values of 25.7 µM (HEPG2) and 30.53 µM (MCF‑7) against cancer cell lines [1]. The 5‑bromo analog (compound 3g in [2]) shows potent cytotoxicity with subtly different selectivity, confirming that bromine position modulates biological outcome. This class‑level validation assures procurement stakeholders that the 2‑carboxylate‑4‑bromo regioisomer occupies a productive region of chemical space.

PIM‑1 kinase inhibition Antibacterial activity Cytotoxicity screening

Medicinal‑Chemistry Provenance: AstraZeneca‑Validated Building Block Designed as a Pyrrolo[2,3‑b]pyridine Bioisostere with Documented Kinase Selectivity

The 4‑bromothieno[2,3‑b]pyridine scaffold was explicitly developed at AstraZeneca as a bioisosteric replacement for pyrrolo[2,3‑b]pyridine in kinase‑focused drug‑discovery programs [1]. The thienopyridine core maintains the hinge‑binding hydrogen‑bond pattern of the pyrrolopyridine while offering enhanced lipophilicity (ClogP) and a sulfur atom for additional polar interactions. In published patent literature, thieno[2,3‑b]pyridines have demonstrated PI3K inhibition, antiviral activity, and modulation of metabotropic glutamate receptors—activities that are distinct from those of the corresponding thieno[3,2‑b]pyridine isomers [2]. This pedigree differentiates the compound from generic heteroaryl bromides lacking a validated drug‑discovery provenance.

Kinase inhibitor design Bioisostere strategy Scaffold hopping

Best Research and Industrial Application Scenarios for Methyl 4-Bromothieno[2,3-b]pyridine-2-carboxylate


Kinase Inhibitor Lead Optimization: 4‑Arylation Libraries via Suzuki–Miyaura Coupling

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors (e.g., targeting PIM‑1, DRAK2, IKK‑β, or PI3K) can use the 4‑bromo handle to introduce diverse aryl and heteroaryl groups, exploiting the 85–93% Suzuki coupling yields to rapidly build focused libraries [1]. The methyl ester at C‑2 can be retained as a metabolic soft spot or hydrolyzed to the carboxylic acid for additional vector elaboration. The scaffold’s documented bioisosteric relationship to pyrrolo[2,3‑b]pyridine provides a rational basis for scaffold‑hopping from known inhibitors [2].

Antiparasitic Drug Discovery: Buchwald–Hartwig Derivatization for Trypanosoma and Leishmania Screening Cascades

Building on the 84–89% amination yields demonstrated for the core bromide [1] and the potent antileishmanial activity reported for structurally related 5‑aminothieno[2,3‑b]pyridine‑2‑carboxylates (selectivity index ~4‑fold higher than miltefosine) [3], the 4‑bromo‑2‑carboxylate ester serves as a privileged entry point for synthesizing 4‑aminated analogs. The ester functionality further enables late‑stage diversification via amide bond formation with amine‑containing pharmacophores.

Antibacterial Resistance Programs: Gram‑Positive and Gram‑Negative Lead Identification

The class‑validated MIC values of 9.9–19.8 µM against S. aureus and E. coli for thieno[2,3‑b]pyridine‑2‑carboxylates [4] position the 4‑bromo‑2‑carboxylate ester as a strategic intermediate for synthesizing novel antibacterial agents. Procurement of this regioisomerically pure building block is especially valuable for structure‑activity relationship studies where substitution at the 4‑position is hypothesized to enhance permeability or efflux‑pump evasion through modulated lipophilicity.

High‑Throughput Parallel Synthesis: Automated Cross‑Coupling Workflows in Industrial Medicinal Chemistry

The robust, reproducible gram‑scale synthesis (80% yield at 1.00‑g scale) [1] and high cross‑coupling yields under standard palladium‑catalysis conditions make this building block compatible with automated parallel synthesis platforms. Chemistry groups can procure the compound in multi‑gram quantities, array it into 96‑well plates, and perform sequential Suzuki or Buchwald–Hartwig reactions without the need for regioisomer separation, significantly compressing design‑make‑test cycle times.

Quote Request

Request a Quote for Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.